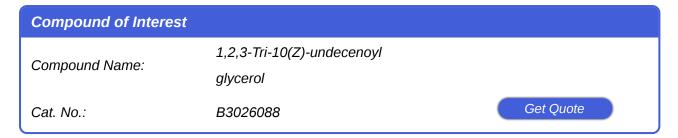


An In-depth Technical Guide to Tri-10(Z)-Undecenoin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tri-10(Z)-Undecenoin, a triglyceride composed of a glycerol backbone and three units of 10-undecenoic acid. This document details the chemical structure, physical properties, and representative analytical data of the compound. Furthermore, it outlines detailed experimental protocols for its synthesis via both acid-catalyzed esterification and lipase-catalyzed methods. A logical workflow for the synthesis and purification process is also presented visually. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the synthesis and characterization of unsaturated triglycerides.

Chemical Structure and Properties

Tri-10(Z)-Undecenoin is a triacylglycerol molecule in which each of the three hydroxyl groups of glycerol is esterified with 10-undecenoic acid, an unsaturated fatty acid. The "(Z)" designation in the name indicates that the double bond in the undecenoic acid chains is in the cis configuration, although it should be noted that 10-undecenoic acid has a terminal double bond, making the Z/E designation not applicable to the fatty acid itself but potentially to derivatives. For the purpose of this guide, we will refer to the compound based on its common name.



Chemical Structure:

Table 1: Chemical and Physical Properties of Tri-10(Z)-Undecenoin

Property	Value	Reference
CAS Number	93824-29-4	[1]
Molecular Formula	C36H62O6	[1]
Molecular Weight	590.88 g/mol	[1]
Synonyms	Glycerin tri-10-undecenoate, Glyceryl triundec-10-enoate	[1]
Physical State	Liquid	
Purity	>99%	
SMILES	C=CCCCCCC(=0)OCC(CO C(=0)CCCCCCCC=C)OC(=0) CCCCCCCC=C	[1]
InChI	InChI=1S/C36H62O6/c1-4-7- 10-13-16-19-22-25-28- 34(37)40-31-33(42-36(39)30- 27-24-21-18-15-12-9-6-3)32- 41-35(38)29-26-23-20-17-14- 11-8-5-2/h4-6,33H,1-3,7-32H2	[1]

Representative Analytical Data

While specific experimental spectra for Tri-10(Z)-Undecenoin are not readily available in the public domain, the following tables summarize the expected quantitative data based on the analysis of similar unsaturated triglycerides.[2][3][4]

Table 2: Predicted ¹H NMR Spectral Data for Tri-10(Z)-Undecenoin (in CDCl₃)



Chemical Shift (ppm)	Multiplicity	Assignment
~5.80	m	-CH=CH ₂
~4.95	m	-CH=CH ₂
~5.25	m	sn-2 CH of glycerol
~4.30 & ~4.15	dd	sn-1,3 CH₂ of glycerol
~2.30	t	α-CH2 (adjacent to C=O)
~2.05	m	Allylic CH ₂
~1.60	m	β-CH2 (adjacent to α-CH2)
~1.30	m	-(CH ₂)n-

Table 3: Predicted ¹³C NMR Spectral Data for Tri-10(Z)-Undecenoin (in CDCl₃)

Chemical Shift (ppm)	Assignment
~173.2	C=O (sn-1,3)
~172.8	C=O (sn-2)
~139.1	-CH=CH ₂
~114.1	-CH=CH ₂
~68.9	sn-2 CH of glycerol
~62.1	sn-1,3 CH₂ of glycerol
~34.2	α-CH ₂ (adjacent to C=O)
~33.8	Allylic CH ₂
~29.0-29.5	-(CH ₂)n-
~24.9	$β$ -CH $_2$ (adjacent to $α$ -CH $_2$)

Table 4: Predicted FTIR Spectral Data for Tri-10(Z)-Undecenoin



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3077	Medium	=C-H stretch (vinyl)
~2925, ~2854	Strong	C-H stretch (aliphatic)
~1745	Strong	C=O stretch (ester)
~1641	Medium	C=C stretch (vinyl)
~1160	Strong	C-O stretch (ester)
~991, ~909	Medium	=C-H bend (vinyl)

Table 5: Predicted Mass Spectrometry Data for Tri-10(Z)-Undecenoin

m/z	lon Type
591.46	[M+H] ⁺
613.44	[M+Na]+
407.32	[M - $C_{11}H_{19}O_2$] ⁺ (loss of one undecenoate chain)

Experimental Protocols

The synthesis of Tri-10(Z)-Undecenoin can be achieved through the esterification of glycerol with 10-undecenoic acid. Below are two detailed protocols for this synthesis, one employing an acid catalyst and the other a lipase enzyme.

Acid-Catalyzed Esterification

This protocol is a generalized procedure based on established methods for triglyceride synthesis.[5]

Materials:

• Glycerol (1 equivalent)



- 10-Undecenoic acid (3.3 equivalents)
- p-Toluenesulfonic acid (p-TSA) (0.1 equivalents)
- Toluene
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- · Ethyl acetate

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, 10-undecenoic acid, p-TSA, and toluene.
- Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure Tri-10(Z)-Undecenoin.



Lipase-Catalyzed Esterification

This protocol provides a milder, more selective method for triglyceride synthesis.[6]

Materials:

- Glycerol (1 equivalent)
- 10-Undecenoic acid (3 equivalents)
- Immobilized lipase (e.g., Novozym 435) (10% w/w of total reactants)
- Molecular sieves (3 Å)
- tert-Butanol (or another suitable organic solvent)

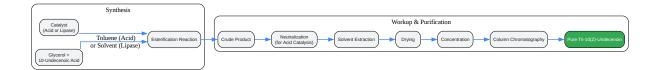
Procedure:

- In a round-bottom flask, dissolve glycerol and 10-undecenoic acid in tert-butanol.
- Add immobilized lipase and molecular sieves to the reaction mixture. The molecular sieves serve to remove the water produced during the reaction, driving the equilibrium towards product formation.
- Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with constant stirring.
- Monitor the reaction progress by TLC or gas chromatography (GC).
- Upon completion, filter the reaction mixture to remove the immobilized lipase and molecular sieves. The lipase can often be washed and reused.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography as described in the acidcatalyzed protocol.

Visualized Workflow



The following diagram illustrates the general workflow for the synthesis and purification of Tri-10(Z)-Undecenoin.



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Synthesis and Purification Workflow for Tri-10(Z)-Undecenoin.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical characteristics of Tri-10(Z)-Undecenoin. The outlined experimental protocols for both acid- and lipase-catalyzed synthesis offer practical approaches for its preparation in a laboratory setting. The information presented herein is intended to support the research and development efforts of scientists and professionals working with unsaturated triglycerides.

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